molecular formula C14H12ClFN2OS B2644326 4-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898444-15-0

4-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2644326
CAS No.: 898444-15-0
M. Wt: 310.77
InChI Key: CXOAMVMDCJYVKX-UHFFFAOYSA-N
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Description

The compound “4-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopentane ring, which is a five-membered ring of carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. Pyrimidine rings, for example, can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and molecular weight, would be determined using various analytical techniques .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • A study outlined the pharmacokinetic and pharmacodynamic properties of CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, indicating its potential in guiding dose selection for clinical trials in major depressive disorder due to its high-binding affinity and specific activity to GluN2B without off-target activity (Garner et al., 2015).

Genetic Factors Influencing Drug Metabolism

  • Research on CYP2A6 and the plasma level of 5‐chloro‐2, 4‐dihydroxypyridine revealed their roles as determinants of the pharmacokinetic variability of tegafur and 5‐fluorouracil, respectively, in Japanese patients with cancer given S-1, highlighting the impact of genetic polymorphisms on drug metabolism and toxicity (Fujita et al., 2008).

Drug-Induced Toxicity

  • A case study reported lethal 5-fluorouracil toxicity associated with a novel mutation in the dihydropyrimidine dehydrogenase gene, emphasizing the importance of genetic screening in predicting severe drug-induced toxicity (van Kuilenburg et al., 2003).

Environmental Exposure to Pesticides

  • An investigation into environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children illustrated the widespread chronic exposure to these chemicals, which are known developmental neurotoxicants, stressing the importance of understanding exposure levels for public health policy (Babina et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives have pharmacological activities, such as antitumor, antiviral, anti-inflammatory, and antibacterial effects .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2OS/c15-10-4-2-5-11(16)9(10)7-20-13-8-3-1-6-12(8)17-14(19)18-13/h2,4-5H,1,3,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOAMVMDCJYVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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